molecular formula C21H17N3O3 B2904026 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 848905-64-6

3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2904026
CAS No.: 848905-64-6
M. Wt: 359.385
InChI Key: OWWRHQMSPHFKSL-UHFFFAOYSA-N
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Description

This compound features a benzofuro[3,2-d]pyrimidin-4(3H)-one core substituted at the 3-position with a 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl group. The benzofuropyrimidinone scaffold is a fused heterocyclic system known for its planar aromatic structure, which facilitates interactions with biological targets such as kinases or receptors . The compound’s synthetic route likely involves coupling reactions between activated benzofuropyrimidinone intermediates and functionalized dihydroisoquinoline derivatives, as seen in analogous syntheses .

Properties

IUPAC Name

3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c25-18(23-10-9-14-5-1-2-6-15(14)11-23)12-24-13-22-19-16-7-3-4-8-17(16)27-20(19)21(24)26/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWRHQMSPHFKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C=NC4=C(C3=O)OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic synthesis. The process begins with the preparation of the benzofuro[3,2-d]pyrimidinone core, followed by the introduction of the dihydroisoquinoline moiety. Common synthetic routes include:

    Cyclization Reactions: Formation of the benzofuro[3,2-d]pyrimidinone core through cyclization of appropriate precursors.

    N-Alkylation: Introduction of the dihydroisoquinoline moiety via N-alkylation reactions.

    Oxidation and Reduction: Fine-tuning the oxidation state of the compound to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Catalysts: Transition metal catalysts such as palladium (Pd) and platinum (Pt) can facilitate various reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s ability to interact with various biological targets makes it a valuable tool for studying cellular processes and signaling pathways. It can be used to probe the function of specific proteins or enzymes.

Medicine

The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its unique structure may impart specific pharmacological properties, making it a candidate for drug discovery and development.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents/Modifications Melting Point (°C) Biological Activity (if reported) References
Target Compound Benzofuro[3,2-d]pyrimidin-4(3H)-one 3-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl) Not reported Potential kinase/receptor modulation*
3-Phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one Benzofuro[3,2-d]pyrimidin-4(3H)-one 3-Phenyl, 2-propargyloxy Not reported Crystallographic stability
3-(3-Methylphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one Benzofuro[3,2-d]pyrimidin-4(1H)-one 3-(3-Methylphenyl), 2-thioxo Not reported Unknown
2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12a) Thieno[3,2-d]pyrimidin-4(3H)-one 2,6-Bis(3-methoxyphenyl) 241–243 Anticancer (in vitro screening)
6-Amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4(3H)-one Pyrimidin-4(3H)-one 6-Amino, 2-(3,4-dihydroisoquinolin-2(1H)-yl) Not reported Sigma-2 receptor binding (hypothesized)
Key Observations:

Pyrimidin-4(3H)-one derivatives (e.g., ) lack the fused furan ring, reducing structural rigidity compared to the target compound.

Substituent Impact: The 2-oxoethyl-dihydroisoquinoline group in the target compound is distinct from propargyloxy () or thioxo () substituents, suggesting divergent reactivity (e.g., hydrogen-bonding capacity vs. electrophilic thione groups). Methoxy-phenyl groups in thienopyrimidinones () enhance lipophilicity, whereas the dihydroisoquinoline in the target compound may improve water solubility via tertiary amine protonation.

Thienopyrimidinones () exhibit cytotoxic activity in proliferation assays, suggesting the benzofuropyrimidinone scaffold warrants similar evaluation.

Physicochemical Properties

  • Melting Points: Thienopyrimidinones (e.g., 12a: 241–243°C ) exhibit higher thermal stability than benzofuropyrimidinones, likely due to enhanced π-stacking in thiophene-containing cores.
  • Solubility: The dihydroisoquinoline group in the target compound may improve aqueous solubility compared to purely aromatic analogues (e.g., 3-phenyl derivatives in ).

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